molecular formula C20H30O4 B8085435 ent-16beta,17-Dihydroxy-9(11)-kauren-19-oic acid CAS No. 55483-24-4

ent-16beta,17-Dihydroxy-9(11)-kauren-19-oic acid

Cat. No.: B8085435
CAS No.: 55483-24-4
M. Wt: 334.4 g/mol
InChI Key: QSJIZGQGHYROGD-RCUJSYDTSA-N
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Description

ent-16beta,17-Dihydroxy-9(11)-kauren-19-oic acid: is a diterpenoid compound that belongs to the kaurane family This compound is known for its complex structure and significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ent-16beta,17-Dihydroxy-9(11)-kauren-19-oic acid typically involves the oxidation of ent-kaurane derivatives. One common method includes the use of potassium permanganate (KMnO4) in an argon atmosphere with a phase transfer catalyst . This process ensures the selective oxidation of the kaurane skeleton, leading to the formation of the desired compound.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would likely apply.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an argon atmosphere.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Various nucleophiles and electrophiles under controlled temperatures and solvents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields hydroxylated derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

Biological Activities

ent-16beta,17-Dihydroxy-9(11)-kauren-19-oic acid has been documented to possess several pharmacological properties:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which can help in mitigating oxidative stress in biological systems.
  • Anti-inflammatory Effects : Studies have indicated its potential to reduce inflammation, making it a candidate for developing anti-inflammatory drugs .
  • Antitumor Properties : Research suggests that this compound may inhibit tumor growth and could be utilized in cancer therapy .

Medicinal Chemistry

The compound is primarily explored for its potential in drug development:

  • Drug Formulation : It can be used as a precursor in synthesizing anti-cancer and anti-inflammatory drugs. Its derivatives have shown promise in enhancing therapeutic efficacy against various diseases .

Biotransformation Studies

Research has demonstrated that this compound can be transformed by microbial action, leading to the discovery of new metabolites with enhanced biological activities:

  • Microbial Transformations : For instance, transformation by fungi such as Rhizopus stolonifer has yielded hydroxylated derivatives that exhibit different pharmacological profiles .

Case Studies

Several studies highlight the applications of this compound:

StudyFindings
Silva et al. (2015)Reported that microbial transformations of ent-kaurenoic acid led to the formation of several hydroxylated derivatives with potential anti-cancer activity .
Punnapayak et al. (2016)Identified novel metabolites through fermentation processes that exhibited cytotoxic effects against human tumor cells .
Pechwang et al. (2023)Investigated the cytotoxic activity of metabolites derived from ent-kaurenoic acid, demonstrating the potential for therapeutic applications in oncology .

Mechanism of Action

The mechanism of action of ent-16beta,17-Dihydroxy-9(11)-kauren-19-oic acid involves its interaction with specific molecular targets and pathways. It is known to modulate signaling pathways related to inflammation and cell proliferation. The exact molecular targets are still under investigation, but it is believed to affect key enzymes and receptors involved in these processes .

Comparison with Similar Compounds

  • Kaurenoic acid
  • Grandiflorenic acid
  • Steviol

Comparison: Compared to similar compounds, ent-16beta,17-Dihydroxy-9(11)-kauren-19-oic acid stands out due to its unique hydroxylation pattern at the 16beta and 17 positions. This structural feature contributes to its distinct biological activities and reactivity. While other kaurane derivatives like kaurenoic acid and steviol also exhibit significant biological properties, the specific hydroxylation in this compound provides unique opportunities for chemical modifications and applications .

Biological Activity

Ent-16beta,17-Dihydroxy-9(11)-kauren-19-oic acid (commonly referred to as DKA) is a natural product derived from the plant Xanthium sibiricum, belonging to the Asteraceae family. This compound has garnered attention due to its diverse biological activities, particularly in cancer research and anti-inflammatory studies.

  • Molecular Formula : C20_{20}H30_{30}O4_4
  • Molecular Weight : 334.45 g/mol
  • CAS Number : 55483-24-4
  • Relative Density : 1.25 g/cm³ (predicted)

Anticancer Properties

Recent studies have highlighted the potential of DKA as an anticancer agent. In particular, its effects on breast cancer cells have been extensively researched:

  • Inhibition of Cancer Cell Migration :
    • In a study involving MDA-MB-231 breast cancer cells, DKA demonstrated significant inhibitory effects on cell migration with an IC50_{50} value of 1.96 µM. This was assessed using a chemotaxis invasion assay and further validated through wound healing assays and in vivo models using BALB/c nude mice .
  • Mechanism of Action :
    • The compound's ability to inhibit migration was linked to its impact on cellular signaling pathways associated with metastasis. DKA was shown to suppress lung metastasis in mouse models when administered at varying dosages (2.5, 5, and 10 mg/kg) .

Anti-inflammatory Effects

DKA also exhibits notable anti-inflammatory properties, which may contribute to its anticancer effects:

  • Inflammation Modulation :
    • The compound has been reported to attenuate inflammatory processes through the activation of nuclear factor erythroid 2-related factor 2 (Nrf2), which plays a crucial role in cellular defense against oxidative stress and inflammation .

Case Studies

Several case studies have explored the biological activity of DKA:

  • Study on MDA-MB-231 Cells :
    • In vitro assays demonstrated that DKA significantly inhibited cell migration and invasion, suggesting its potential as a therapeutic agent for breast cancer treatment .
Study TypeCell LineIC50_{50} ValueEffect
Chemotaxis AssayMDA-MB-2311.96 µMInhibition of migration
Wound Healing AssayMDA-MB-231N/AReduced cell migration
In Vivo ModelBALB/c Nude Mice2.5 - 10 mg/kgSuppressed lung metastasis

Pharmacological Activities

DKA's pharmacological profile includes:

  • Antiviral Activity :
    • It has been noted for its role as an anti-HIV agent, indicating a broader spectrum of biological activity beyond anticancer effects .

Properties

IUPAC Name

(1S,4S,5R,9R,13R,14R)-14-hydroxy-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O4/c1-17-7-3-8-18(2,16(22)23)14(17)6-9-19-10-13(4-5-15(17)19)20(24,11-19)12-21/h5,13-14,21,24H,3-4,6-12H2,1-2H3,(H,22,23)/t13-,14+,17-,18-,19+,20+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSJIZGQGHYROGD-RCUJSYDTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CCC34C2=CCC(C3)C(C4)(CO)O)(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1CC[C@]34C2=CC[C@H](C3)[C@](C4)(CO)O)(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901254766
Record name (4α)-16,17-Dihydroxykaur-9(11)-en-18-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901254766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55483-24-4
Record name (4α)-16,17-Dihydroxykaur-9(11)-en-18-oic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55483-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4α)-16,17-Dihydroxykaur-9(11)-en-18-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901254766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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